molecular formula C9H12BClO4 B3009543 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid CAS No. 2377606-06-7

2-Chloro-4-(2-methoxyethoxy)phenylboronic acid

Cat. No.: B3009543
CAS No.: 2377606-06-7
M. Wt: 230.45
InChI Key: KNVGIFSLVXHLSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(2-methoxyethoxy)phenylboronic acid is an organoboron compound with the molecular formula C9H12BClO4 It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a 2-methoxyethoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid typically involves the reaction of 2-chloro-4-bromophenol with 2-methoxyethanol in the presence of a base, followed by the introduction of the boronic acid group. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process may involve crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2-methoxyethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation of the boronic acid group.

Scientific Research Applications

2-Chloro-4-(2-methoxyethoxy)phenylboronic acid has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the synthesis of polymers and other materials with specific properties.

    Biological Research: Investigated for its potential use in the development of enzyme inhibitors and other biologically active compounds.

Comparison with Similar Compounds

2-Chloro-4-(2-methoxyethoxy)phenylboronic acid can be compared with other phenylboronic acid derivatives:

    4-Chlorophenylboronic Acid: Lacks the 2-methoxyethoxy group, making it less soluble in organic solvents.

    2-Methoxyethoxyphenylboronic Acid: Lacks the chlorine atom, which can affect its reactivity in certain reactions.

    Phenylboronic Acid: The parent compound, which is less sterically hindered and may have different reactivity profiles.

The presence of both the chlorine atom and the 2-methoxyethoxy group in this compound makes it unique, providing a balance of reactivity and solubility that can be advantageous in specific synthetic applications.

Properties

IUPAC Name

[2-chloro-4-(2-methoxyethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO4/c1-14-4-5-15-7-2-3-8(10(12)13)9(11)6-7/h2-3,6,12-13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVGIFSLVXHLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCCOC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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